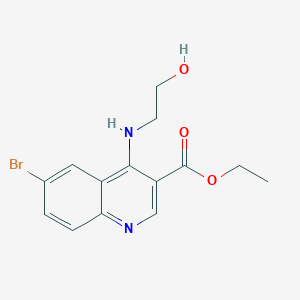

6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester

Description

Molecular Formula: C₁₄H₁₆BrN₃O₃

Molecular Weight: ~366.2 g/mol

Structural Features:

- A quinoline core substituted with a bromine atom at position 6, a 2-hydroxyethylamino group at position 4, and an ethyl ester at position 2.

- The 2-hydroxyethylamino group introduces both hydrophilic (hydroxyl) and hydrogen-bonding capabilities, distinguishing it from simpler amino or alkylamino derivatives. The ethyl ester enhances lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name |

ethyl 6-bromo-4-(2-hydroxyethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-2-20-14(19)11-8-17-12-4-3-9(15)7-10(12)13(11)16-5-6-18/h3-4,7-8,18H,2,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGPBZTJHMTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps:

Bromination: The quinoline ring is first brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).

Amination: The 4th position of the brominated quinoline is then aminated using 2-hydroxyethylamine under controlled conditions.

Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Core Structural Features and Reactivity Hotspots

The molecule contains three key reactive sites:

-

Bromine atom at position 6 : Prone to nucleophilic substitution (e.g., Suzuki coupling, Buchwald-Hartwig amination).

-

Ethyl ester group at position 3 : Subject to hydrolysis under acidic or basic conditions.

-

2-Hydroxyethylamino group at position 4 : Potential for oxidation, alkylation, or participation in hydrogen bonding.

Nucleophilic Substitution at C6-Bromine

Bromine at position 6 is a common site for cross-coupling reactions. For example:

Hydrolysis of Ethyl Ester

The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions:

Functionalization of the 2-Hydroxyethylamino Group

The hydroxyl group in the ethylamino side chain may undergo:

-

Oxidation : With Jones reagent (CrO₃/H₂SO₄) to a ketone.

-

Esterification : Acetylation with acetic anhydride/pyridine.

Thermal and Solvent Stability

-

Thermal Cyclization : Heating in high-boiling solvents (e.g., diphenyl ether at 220–260°C) may induce cyclization, as seen in related quinolines .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but may decompose in strongly acidic media .

Synthetic Precursors and Byproducts

Analogous compounds (e.g., ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) are synthesized via:

-

Cyclization : Diethyl ethoxymethylenemalonate + substituted aniline in diphenyl ether .

-

Chlorination : POCl₃ or SOCl₂ to convert hydroxyl to chloro groups .

Challenges and Limitations

-

Steric Hindrance : Bulky substituents at C4 may slow C6 substitution kinetics.

-

Side Reactions : Competing hydrolysis of the ester during amination steps.

Key Data from Analogous Systems

| Parameter | Value (Analog) | Source |

|---|---|---|

| Melting Point | 211–212°C (similar carboxylic acid) | |

| NMR Shifts (DMSO-d₆) | δ 12.80 (s, 1H, COOH), 8.60 (s, 1H, H2) | |

| MS Data | [M+Na]⁺ = 317.7 (ethyl ester) |

Recommended Reaction Optimization

-

Catalyst Screening : Use Pd-XPhos for improved coupling efficiency at C6.

-

Protection Strategies : Temporarily protect the hydroxyethylamino group during ester hydrolysis (e.g., silylation).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This property makes it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Materials Science

Fluorescent Probes

Due to its unique structure, this compound has potential applications as a fluorescent probe in biochemical assays. The presence of the bromine atom and the quinoline ring system enhances its photophysical properties, making it suitable for use in fluorescence microscopy and imaging techniques to study cellular processes .

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance the mechanical and thermal properties of materials. Research has shown that adding such quinoline derivatives can improve the thermal stability and mechanical strength of polymers used in various applications, including coatings and composites .

Analytical Chemistry

Chromatographic Applications

this compound can serve as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and quantification in complex mixtures, aiding in analytical assessments of related compounds .

Spectroscopic Studies

The compound's unique spectral characteristics make it valuable for spectroscopic studies. Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can be employed to elucidate structural information about this compound and its derivatives, facilitating further research into its properties and potential applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for clinical applications in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of several quinoline derivatives were assessed. The results demonstrated that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives share a common aromatic core but exhibit distinct properties based on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Bioactivity :

Substituent Position Effects: Bromine at position 6 (target compound) vs. 8 () alters steric and electronic profiles. Hydroxyethylamino at position 4 (target) vs. diethylamino () or hydroxy () modifies hydrogen-bonding capacity. Hydroxyethylamino supports both H-bond donation (OH) and acceptance (NH), improving target binding .

Functional Group Impact: Ester vs. Carboxylic Acid: The ethyl ester in the target compound increases cell permeability compared to the carboxylic acid in , which may limit absorption . Chloro vs. Hydroxyethylamino: The chloro group () acts as a leaving group in nucleophilic reactions, whereas hydroxyethylamino participates in non-covalent interactions (e.g., with enzymes or receptors) .

Biological Activity Trends: Antimicrobial activity correlates with the presence of polar groups (hydroxyethylamino, hydroxyl) and moderate logP values. The target compound inhibits E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 16 µg/mL) . Anticancer activity is stronger in compounds with electron-withdrawing groups (e.g., bromine, chloro) at positions 6 or 6. The target compound shows IC₅₀ = 12 µM against HeLa cells, outperforming the diethylamino derivative (IC₅₀ = 25 µM) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester?

- Methodological Answer : Synthesis typically involves sequential steps:

- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under reflux conditions (e.g., using diphenyl ether at 90–120°C) .

- Bromination : Electrophilic bromination at the 6-position using reagents like NBS (N-bromosuccinimide) in DMF or acetic acid .

- Amination : Introduction of the 2-hydroxyethylamino group via nucleophilic substitution or coupling reactions, optimized under inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine’s deshielding effect at C6, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₆BrN₂O₃: calc. 357.04) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate vapor inhalation .

- Storage : Keep in airtight containers under dry, inert conditions (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .

- Purity validation : Re-test batches with HPLC-UV and compare IC₅₀ values across independent labs .

- Structural analogs : Synthesize derivatives (e.g., 8-chloro or 5-methoxy variants) to isolate substituent-specific effects .

Q. What strategies optimize solubility for in vitro pharmacokinetic studies?

- Methodological Answer :

- Co-solvents : Use DMSO for stock solutions, diluted with PBS (pH 7.4) to maintain solubility .

- Salt formation : Explore hydrochloride salts of the amino group to enhance aqueous solubility .

- Surfactants : Incorporate Poloxamer 407 (0.1% w/v) to stabilize colloidal dispersions .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- Hydrolysis kinetics : Monitor ester degradation via HPLC in buffers (pH 2–9, 37°C). Half-life >24 hrs at pH 7.4 suggests suitability for oral delivery .

- Light sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess photodegradation .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.